molecular formula C14H23N5O2S2 B2646132 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide CAS No. 886940-72-3

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide

Cat. No. B2646132
CAS RN: 886940-72-3
M. Wt: 357.49
InChI Key: JOEUWJBTLPQKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, it may be related to the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids . These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characteristics : The chemical structure of related 1,3,4-thiadiazole derivatives indicates a strong interaction between the sulfonyl group and the thiadiazole ring, highlighting the importance of this interaction in the chemical behavior and potential applications of these compounds (Pedregosa et al., 1996).

Pharmacological Research

  • Glutaminase Inhibition for Therapeutic Applications : A study on analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor, suggests that modifications in the thiadiazole structure can retain potency while improving solubility, indicating potential for therapeutic applications in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activities : New derivatives of thiadiazole have been synthesized and tested for antimicrobial properties. Some compounds demonstrated promising activities against various microbial strains, suggesting potential for developing new antimicrobial agents (Gouda et al., 2010).

Antiproliferative and Anticancer Activity

  • Evaluation of Antiproliferative Activity : Thiadiazole derivatives have shown significant antiproliferative effects in tumor cells, without toxicity to normal cells. This effect was attributed to decreased DNA synthesis, offering insights into novel anticancer strategies (Juszczak et al., 2008).

Larvicidal and Antimicrobial Activities

  • Triazinone Derivatives with Larvicidal and Antimicrobial Properties : Novel derivatives were synthesized and demonstrated growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity, underscoring their potential in pest control and antimicrobial applications (Kumara et al., 2015).

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S2/c1-14(2,3)17-11(21)16-12-18-19-13(23-12)22-8-10(20)15-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEUWJBTLPQKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.